molecular formula C9H9IN2O B1614433 3-iodo-4-methoxy-6-methyl-2H-indazole CAS No. 885522-43-0

3-iodo-4-methoxy-6-methyl-2H-indazole

Cat. No.: B1614433
CAS No.: 885522-43-0
M. Wt: 288.08 g/mol
InChI Key: OOADGKDQIJGTDX-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-6-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in drug development. The presence of iodine, methoxy, and methyl groups on the indazole ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-6-methyl-2H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-nitroaniline and 3-iodo-4-methylbenzaldehyde.

    Formation of Hydrazone: The nitroaniline is first reduced to the corresponding aniline, which is then reacted with the benzaldehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-6-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

    Substitution Products: Depending on the nucleophile, products like 3-azido-4-methoxy-6-methyl-2H-indazole or 3-cyano-4-methoxy-6-methyl-2H-indazole.

    Oxidation Products: Products like 4-methoxy-6-methyl-2H-indazole-3-carboxylic acid.

    Reduction Products: Products like 4-methoxy-6-methyl-2H-indazole-3-methanol.

Scientific Research Applications

3-iodo-4-methoxy-6-methyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-6-methyl-2H-indazole depends on its specific biological target. Generally, indazole derivatives can interact with various enzymes, receptors, and proteins, leading to inhibition or activation of specific biological pathways. The presence of the iodine atom can enhance the compound’s binding affinity to its target through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-4-methoxy-2H-indazole: Lacks the methyl group at the 6-position.

    4-methoxy-6-methyl-2H-indazole: Lacks the iodine atom at the 3-position.

    3-iodo-6-methyl-2H-indazole: Lacks the methoxy group at the 4-position.

Uniqueness

3-iodo-4-methoxy-6-methyl-2H-indazole is unique due to the combination of iodine, methoxy, and methyl groups on the indazole ring. This combination can result in distinct chemical properties and biological activities compared to other indazole derivatives.

Properties

IUPAC Name

3-iodo-4-methoxy-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOADGKDQIJGTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646510
Record name 3-Iodo-4-methoxy-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-43-0
Record name 3-Iodo-4-methoxy-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-4-methoxy-6-methyl-2H-indazole
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Reactant of Route 5
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Reactant of Route 6
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